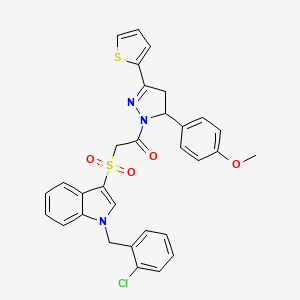
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex molecules such as the one described are often synthesized for their unique properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound contains several functional groups, including sulfonyl, methoxyphenyl, and thiophen-2-yl groups, which suggest it could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, including the formation of Schiff bases, as seen in related compounds. For instance, novel Schiff bases using amino-thiophene derivatives have been synthesized through multi-step reactions involving Gewald synthesis and Vilsmeier-Haack reaction, indicating a potential pathway for the synthesis of related compounds (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl, methoxyphenyl, and thiophen-2-yl groups can be characterized using techniques such as IR, NMR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and overall conformation of the molecule (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The presence of functional groups such as sulfonyl and methoxyphenyl in a molecule can lead to various chemical reactions, including substitution reactions, addition reactions, and cyclization. These reactions can significantly alter the molecule's chemical properties and utility in different applications (Wang et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, can be influenced by its molecular structure. For instance, the crystal packing and conformational differences observed in similar compounds provide insights into the potential physical properties of the target compound (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential biological activity, are closely related to the molecular structure and functional groups present in the compound. Studies on related compounds have shown that variations in the substituents and functional groups can lead to differences in biological activity and chemical stability (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their biological activities. For instance, studies on the synthesis of novel Schiff bases and their antimicrobial activity highlight the potential of such compounds in developing new antimicrobial agents. These Schiff bases, derived from similar structural frameworks, show excellent activity against various microbial strains, indicating the potential of related compounds in pharmaceutical applications (Puthran et al., 2019). Furthermore, the synthesis of diarylpyrazoles containing phenylsulfonyl or carbonitrile moieties and their evaluation as possible anti-inflammatory agents illustrate another aspect of scientific research applications. Some derivatives exhibited significant anti-inflammatory activity, suggesting the therapeutic potential of such compounds (Nassar et al., 2011).
Chemical Synthesis and Material Science
In material science and synthetic chemistry, the focus is on developing new synthetic methods and materials with specific properties. For example, the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes showcases the application of similar compounds in the synthesis of new materials with potential electronic properties (Chaloner et al., 1992).
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O4S2/c1-39-23-14-12-21(13-15-23)28-17-26(29-11-6-16-40-29)33-35(28)31(36)20-41(37,38)30-19-34(27-10-5-3-8-24(27)30)18-22-7-2-4-9-25(22)32/h2-16,19,28H,17-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIAFFLJDKZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

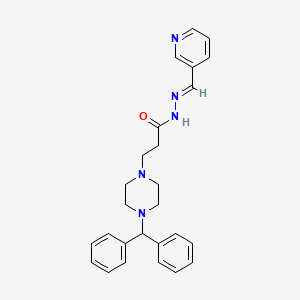
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
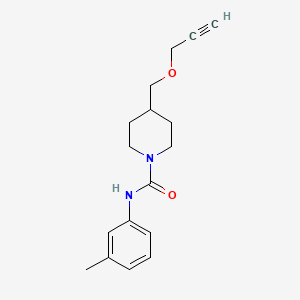
![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)

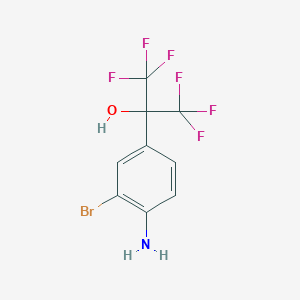
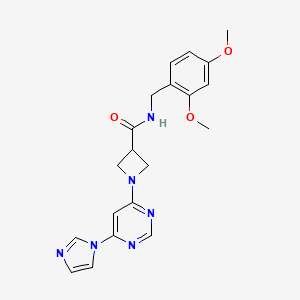

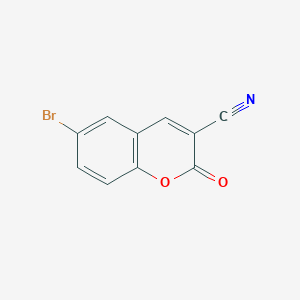
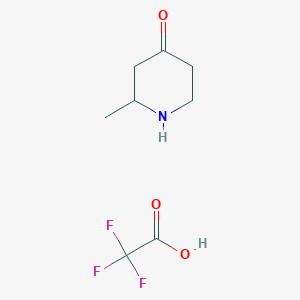
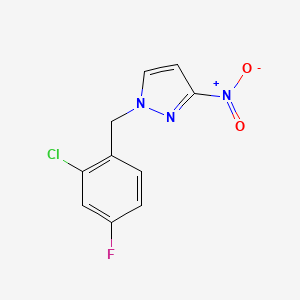
![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
